molecular formula C32H58O2 B12557856 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol CAS No. 146344-91-4

2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol

Cat. No.: B12557856
CAS No.: 146344-91-4
M. Wt: 474.8 g/mol
InChI Key: MILAACABUFGAHH-UHFFFAOYSA-N
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Description

2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is a synthetic organic compound characterized by its complex alkyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol typically involves multi-step organic reactions. One possible route includes:

    Alkylation: Starting with benzene-1,4-diol, the compound undergoes Friedel-Crafts alkylation using dodecan-2-yl and tetradecan-2-yl halides in the presence of a Lewis acid catalyst such as aluminum chloride.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality would be essential.

Chemical Reactions Analysis

Types of Reactions

2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alkyl-substituted cyclohexanediols.

    Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alkyl-substituted cyclohexanediols.

    Substitution: Formation of various functionalized benzene derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of complex organic molecules.

    Biology: Investigating its biological activity and potential as a pharmaceutical agent.

    Medicine: Exploring its use in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol exerts its effects would depend on its specific application. For instance, in a biological context, it may interact with cellular receptors or enzymes, modulating biochemical pathways. Detailed studies would be required to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dodecan-2-YL)benzene-1,4-diol
  • 5-(Tetradecan-2-YL)benzene-1,4-diol
  • 2,5-Dialkylbenzene-1,4-diols with varying alkyl chain lengths

Uniqueness

2-(Dodecan-2-YL)-5-(tetradecan-2-YL)benzene-1,4-diol is unique due to the specific combination of dodecan-2-yl and tetradecan-2-yl groups, which may impart distinct physical and chemical properties compared to other similar compounds.

Properties

CAS No.

146344-91-4

Molecular Formula

C32H58O2

Molecular Weight

474.8 g/mol

IUPAC Name

2-dodecan-2-yl-5-tetradecan-2-ylbenzene-1,4-diol

InChI

InChI=1S/C32H58O2/c1-5-7-9-11-13-15-16-18-20-22-24-28(4)30-26-31(33)29(25-32(30)34)27(3)23-21-19-17-14-12-10-8-6-2/h25-28,33-34H,5-24H2,1-4H3

InChI Key

MILAACABUFGAHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)C1=C(C=C(C(=C1)O)C(C)CCCCCCCCCC)O

Origin of Product

United States

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